molecular formula C17H13ClN2O3S B258643 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide

1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide

Cat. No. B258643
M. Wt: 360.8 g/mol
InChI Key: JXNOIWSSMRDUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide, also known as CDIM-8, is a synthetic compound that has shown promising results in scientific research. This molecule has been studied for its potential applications in various fields, including cancer research, infectious diseases, and immunology.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is not fully understood. However, it has been proposed that 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide exerts its effects by binding to DNA and inhibiting the activity of transcription factors. This leads to the downregulation of genes that are involved in cell proliferation and survival. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has also been shown to modulate the immune response by enhancing the production of cytokines and increasing the activity of natural killer cells.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been shown to enhance the production of cytokines, such as interleukin-2 and interferon-gamma, which are important for the immune response. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is its potential use in cancer research and immunology. It has been shown to be effective in inhibiting the growth of various cancer cell lines and enhancing the immune response. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. Another direction is the study of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide in combination with other cancer therapies to enhance their effectiveness. Additionally, the study of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide in animal models of infectious diseases, such as tuberculosis and malaria, could provide valuable insights into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with 1,2-diaminobenzene to form an intermediate compound. The intermediate compound is then reacted with methylthiolate to yield 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. The purity and yield of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide can be improved by using various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has also been studied for its potential use as an immunomodulatory agent. It has been shown to enhance the production of cytokines and increase the activity of natural killer cells. Additionally, 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.

properties

Product Name

1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

(3-chlorophenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone

InChI

InChI=1S/C17H13ClN2O3S/c1-24-17-19-12-8-14-15(23-6-5-22-14)9-13(12)20(17)16(21)10-3-2-4-11(18)7-10/h2-4,7-9H,5-6H2,1H3

InChI Key

JXNOIWSSMRDUSS-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC(=CC=C4)Cl)OCCO3

Canonical SMILES

CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC(=CC=C4)Cl)OCCO3

Origin of Product

United States

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